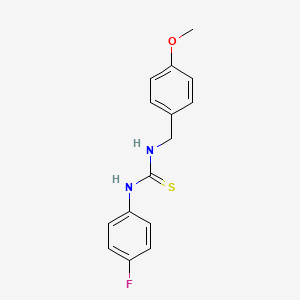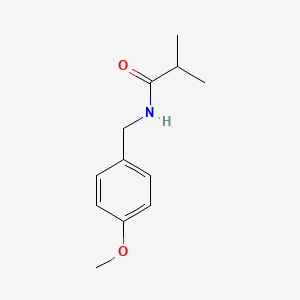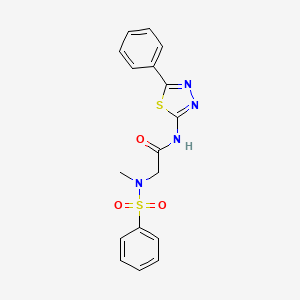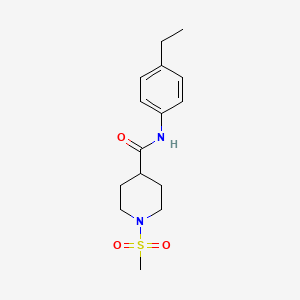![molecular formula C13H11ClN2O2S B5757076 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have promising applications in various fields such as medicine, agriculture, and material science. In
作用机制
The mechanism of action of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in inflammation and cancer development. It has also been found to have an inhibitory effect on the growth of certain cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide have been studied in various animal models. It has been found to have a low toxicity profile and does not cause significant adverse effects. It has been found to have an anti-inflammatory effect by reducing the levels of certain inflammatory markers in the blood. It has also been found to have an anti-cancer effect by inhibiting the growth of certain cancer cells.
实验室实验的优点和局限性
The advantages of using 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide in lab experiments include its high purity, low toxicity, and potential anti-inflammatory and anti-cancer properties. However, its limitations include its high cost and limited availability.
未来方向
There are several future directions for research on 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer properties.
2. Studies on the potential use of this compound as a pesticide in agriculture.
3. Studies on the potential use of this compound as a corrosion inhibitor in material science.
4. Studies on the potential use of this compound in combination with other anti-inflammatory and anti-cancer drugs to enhance their efficacy.
5. Studies on the potential use of this compound in the treatment of other inflammatory and cancer-related diseases.
Conclusion:
In conclusion, 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is efficient and yields high-quality product. Its potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, its high cost and limited availability are significant limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成方法
The synthesis of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoic acid with 2-furfurylamine in the presence of thionyl chloride. The resulting product is then reacted with carbon disulfide and aqueous ammonia to obtain the final product. This synthesis method has been found to be efficient and yields high-quality product.
科学研究应用
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide has been found to have promising applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have potential use as a pesticide. In material science, it has been found to have potential use as a corrosion inhibitor.
属性
IUPAC Name |
3-chloro-N-(furan-2-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)12(17)16-13(19)15-8-11-5-2-6-18-11/h1-7H,8H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWPCAUSUMZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)


![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)